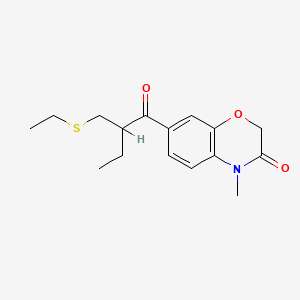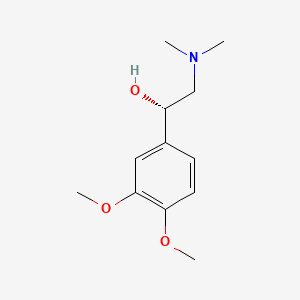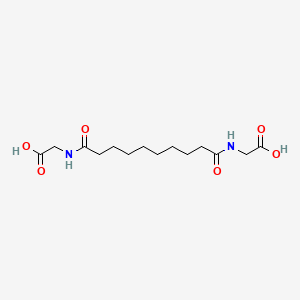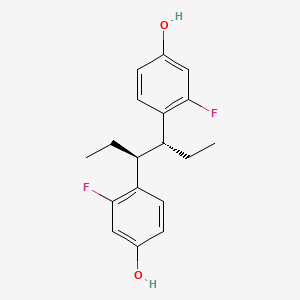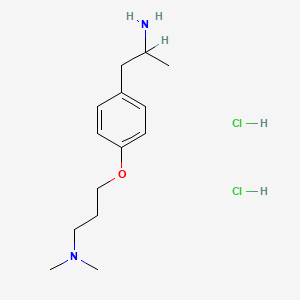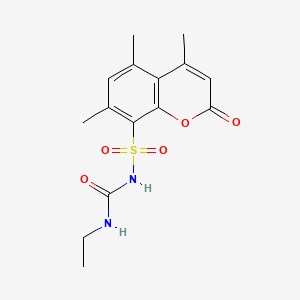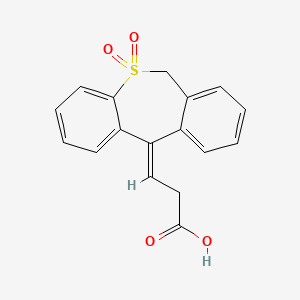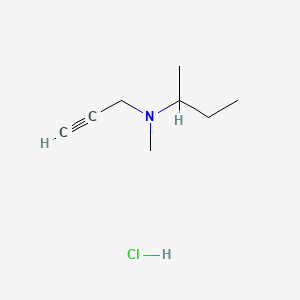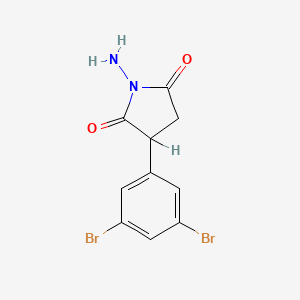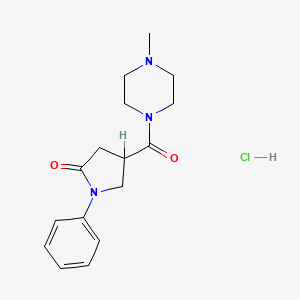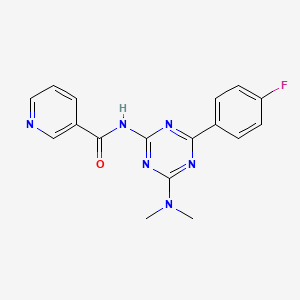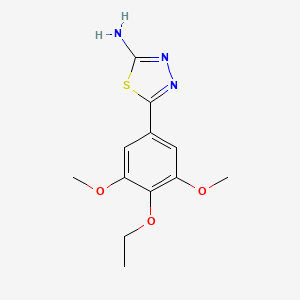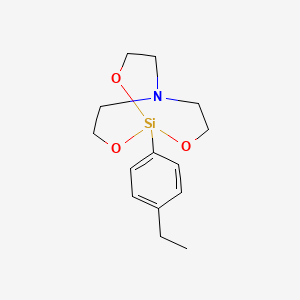
2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(4-ethylphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecano, 1-(4-etilfenil)- es un compuesto organosilícico complejo que pertenece a la familia de los silatranes. Los silatranes son conocidos por su estructura tricíclica única, que confiere una estabilidad y reactividad significativas.
Métodos De Preparación
La síntesis de 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecano, 1-(4-etilfenil)-, generalmente implica la reacción de silatrano HSi(OCH₂CH₂)₃N con sales de mercurio (II) (HgX₂), donde X puede ser varios sustituyentes como OCOMe, OCOCF₃, OCOCCl₃, SCN o Br. Esta reacción produce los silatranes 1-sustituidos correspondientes con buenos rendimientos . Los métodos de producción industrial pueden implicar rutas sintéticas similares, pero optimizadas para la producción a gran escala, asegurando una alta pureza y rendimiento.
Análisis De Reacciones Químicas
2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecano, 1-(4-etilfenil)-, experimenta diversas reacciones químicas, que incluyen:
Oxidación: Este compuesto se puede oxidar utilizando agentes oxidantes comunes, lo que lleva a la formación de derivados de siloxano.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como hidruro de aluminio y litio (LiAlH₄), lo que resulta en la formación de derivados de silano.
Los reactivos y condiciones comunes para estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno (H₂O₂), agentes reductores como LiAlH₄ y nucleófilos como haluros o aminas. Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados.
Aplicaciones Científicas De Investigación
2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecano, 1-(4-etilfenil)-, tiene una amplia gama de aplicaciones de investigación científica:
Mecanismo De Acción
El mecanismo de acción de 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecano, 1-(4-etilfenil)-, involucra su interacción con varios objetivos y vías moleculares. La estructura tricíclica le permite formar complejos estables con iones metálicos y otras moléculas, facilitando diversas reacciones químicas. La reactividad del compuesto se debe principalmente a la presencia del átomo de silicio, que puede formar enlaces fuertes con otros elementos, lo que mejora su estabilidad y reactividad .
Comparación Con Compuestos Similares
Compuestos similares a 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecano, 1-(4-etilfenil)-, incluyen:
2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecano, 1-fenil-: Este compuesto tiene un grupo fenilo en lugar de un grupo etilfenilo, lo que puede resultar en diferente reactividad y aplicaciones.
2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecano, 1-etenil-: Este compuesto contiene un grupo etenilo, que puede impartir diferentes propiedades químicas y reactividad.
2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecano, 1-etil-: Este compuesto tiene un grupo etil, lo que puede afectar su estabilidad y reactividad en comparación con el derivado etilfenilo.
La singularidad de 2,8,9-Trioxa-5-aza-1-silabicyclo(33
Propiedades
Número CAS |
128023-23-4 |
|---|---|
Fórmula molecular |
C14H21NO3Si |
Peso molecular |
279.41 g/mol |
Nombre IUPAC |
1-(4-ethylphenyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane |
InChI |
InChI=1S/C14H21NO3Si/c1-2-13-3-5-14(6-4-13)19-16-10-7-15(8-11-17-19)9-12-18-19/h3-6H,2,7-12H2,1H3 |
Clave InChI |
VMXZNGPIJYGIAL-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=C(C=C1)[Si]23OCCN(CCO2)CCO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


